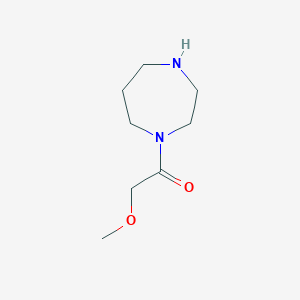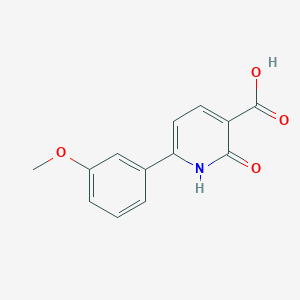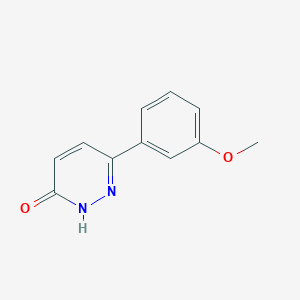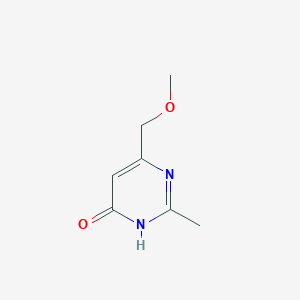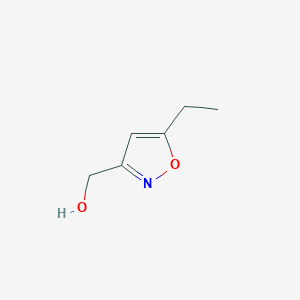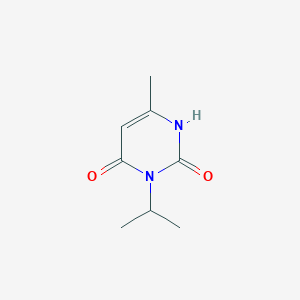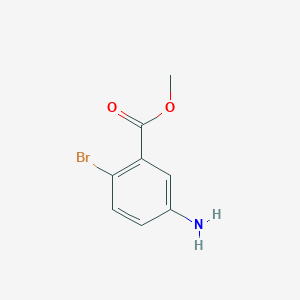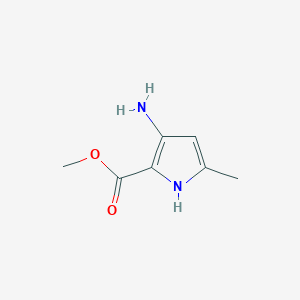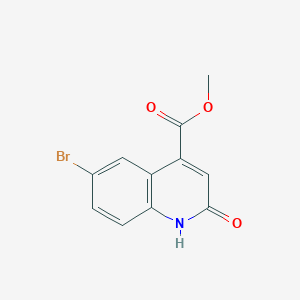
Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate
描述
Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate is a compound that belongs to the class of quinolones, which are known for their broad spectrum of biological activities. The compound's structure is characterized by a quinoline core, a versatile scaffold in medicinal chemistry, with a bromine atom at the 6th position, a hydroxy group at the 2nd position, and a carboxylate ester at the 4th position.
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored in several studies. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione demonstrates the potential for nucleophilic substitution reactions to introduce various functional groups into the quinoline framework . Additionally, the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one provides insights into the condensation and cyclization steps that could be relevant for the synthesis of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate . These synthetic routes highlight the versatility of bromoquinolines as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with the potential for intramolecular hydrogen bonding and steric effects influencing their reactivity. For example, the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate revealed a strong intramolecular hydrogen bond, which could be a feature in the structure of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate as well . The presence of substituents such as bromine and hydroxy groups can also affect the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Brominated quinolines are known to undergo various chemical reactions, including nucleophilic substitution and halogenation. The bromination of 4-hydroxyquinolones has been shown to proceed with regioselectivity, which could be relevant for the chemical behavior of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate . The reactivity of the bromine atom in these compounds is crucial for further functionalization and the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups. The presence of a bromine atom can increase the molecular weight and affect the lipophilicity of the compound, which in turn can influence its pharmacokinetic properties. The hydroxy group can contribute to the compound's solubility in water and its potential for forming hydrogen bonds, which are important for its interaction with biological targets . The carboxylate ester group can be involved in hydrolysis reactions, potentially leading to the formation of the corresponding carboxylic acid under physiological conditions.
安全和危害
作用机制
Mode of Action
Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate’s action are currently unknown due to the lack of research on this compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
属性
IUPAC Name |
methyl 6-bromo-2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISAGMFLCVNNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022055 | |
| Record name | Methyl 6-bromo-2-oxo-1,2-dihydro-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate | |
CAS RN |
66416-74-8 | |
| Record name | Methyl 6-bromo-1,2-dihydro-2-oxo-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66416-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-2-oxo-1,2-dihydro-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




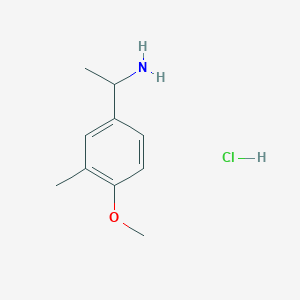

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)
